molecular formula C15H17F2NO3 B2943068 Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate CAS No. 158697-68-8

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B2943068
CAS No.: 158697-68-8
M. Wt: 297.302
InChI Key: DZGWLDPGZXFLAE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a difluorobenzoyl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
  • 4-(2,4-Difluorobenzoyl)piperidine HCl
  • 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride

Uniqueness

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both an ethyl ester group and a difluorobenzoyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGWLDPGZXFLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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